2-Benzyl-1,3,4-oxadiazole
Overview
Description
2-Benzyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring consisting of one oxygen atom and two nitrogen atoms This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzyl hydrazine with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction between benzyl hydrazine and benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques. These methods often utilize automated systems to combine hydrazides and carboxylic acids under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Bromobenzyl derivatives.
Scientific Research Applications
2-Benzyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleic acids also contributes to its biological activity .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with different positioning of nitrogen and oxygen atoms.
1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.
1,2,5-Oxadiazole: Known for its unique chemical properties and applications.
Uniqueness: Compared to other oxadiazole isomers, it offers a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-Benzyl-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of antimicrobial, anticancer, and anticonvulsant activities. The following sections provide a comprehensive overview of its biological activity based on recent research findings.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives, including this compound, possess notable antimicrobial properties. These compounds have been evaluated against various microbial strains with promising results.
Key Findings:
- Antibacterial Activity : Several studies have demonstrated the effectiveness of this compound against bacterial strains. For instance, derivatives showed significant inhibition of Mycobacterium bovis BCG and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ampicillin and vancomycin .
- Antifungal Activity : The compound also exhibits antifungal properties. In vitro tests have shown its ability to inhibit fungal growth effectively .
Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|
Mycobacterium bovis BCG | 0.03 - 0.125 | |
Clostridium difficile | 0.003 - 0.03 | |
Neisseria gonorrhoeae | 0.03 - 0.125 |
Anticancer Activity
This compound has shown significant promise in anticancer research. Various derivatives have been synthesized and tested against several cancer cell lines.
Case Studies:
- In a study evaluating the cytotoxicity of oxadiazole derivatives against multiple cancer cell lines (e.g., MCF-7 and HeLa), compounds exhibited IC50 values in the micromolar range. Notably, some derivatives reached IC50 values as low as 0.65 µM against MCF-7 cells .
Structure-Activity Relationship (SAR):
The SAR analysis revealed that specific substitutions on the oxadiazole ring significantly influence biological activity. For example:
- Compounds with electron-donating groups at certain positions demonstrated enhanced cytotoxic effects .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 17a | MCF-7 | 0.65 | |
Compound 17b | HeLa | 2.41 | |
Compound 10c | HCT-116 | 5.55 |
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various studies.
Research Insights:
A study focused on the synthesis of benzodiazepine receptor agonists derived from oxadiazoles indicated that certain modifications enhance anticonvulsant activity. Specifically, the introduction of an amino substituent was found to significantly increase efficacy in pentylenetetrazole-induced seizure models .
Properties
IUPAC Name |
2-benzyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)6-9-11-10-7-12-9/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCAUWVKMECDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405613 | |
Record name | 2-benzyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-63-5 | |
Record name | 2-(Phenylmethyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13148-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-benzyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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